![molecular formula C13H12BrN3OS3 B1636084 [(6-bromobenzo[d]thiazol-2-yloxy)methyl] propylcyanocarbonimidodithioate](/img/structure/B1636084.png)
[(6-bromobenzo[d]thiazol-2-yloxy)methyl] propylcyanocarbonimidodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(6-bromobenzo[d]thiazol-2-yloxy)methyl] propylcyanocarbonimidodithioate is a complex organic compound that features a benzothiazole ring substituted with bromine, an oxymethylsulfanyl group, and a cyanamide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(6-bromobenzo[d]thiazol-2-yloxy)methyl] propylcyanocarbonimidodithioate typically involves multiple steps. One common route starts with the preparation of 6-bromo-1,3-benzothiazole, which is then reacted with appropriate reagents to introduce the oxymethylsulfanyl and cyanamide groups. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle potentially hazardous reagents .
Analyse Des Réactions Chimiques
Types of Reactions
[(6-bromobenzo[d]thiazol-2-yloxy)methyl] propylcyanocarbonimidodithioate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine-substituted position.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Applications De Recherche Scientifique
[(6-bromobenzo[d]thiazol-2-yloxy)methyl] propylcyanocarbonimidodithioate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action for [(6-bromobenzo[d]thiazol-2-yloxy)methyl] propylcyanocarbonimidodithioate involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-1,3-benzothiazole: Shares the benzothiazole ring and bromine substitution but lacks the oxymethylsulfanyl and cyanamide groups.
Benzothiazole derivatives: Various derivatives with different substituents on the benzothiazole ring.
Uniqueness
[(6-bromobenzo[d]thiazol-2-yloxy)methyl] propylcyanocarbonimidodithioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C13H12BrN3OS3 |
|---|---|
Poids moléculaire |
402.4 g/mol |
Nom IUPAC |
[(6-bromo-1,3-benzothiazol-2-yl)oxymethylsulfanyl-propylsulfanylmethylidene]cyanamide |
InChI |
InChI=1S/C13H12BrN3OS3/c1-2-5-19-13(16-7-15)20-8-18-12-17-10-4-3-9(14)6-11(10)21-12/h3-4,6H,2,5,8H2,1H3 |
Clé InChI |
FXTOUMVFVDLPAV-UHFFFAOYSA-N |
SMILES |
CCCSC(=NC#N)SCOC1=NC2=C(S1)C=C(C=C2)Br |
SMILES canonique |
CCCSC(=NC#N)SCOC1=NC2=C(S1)C=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


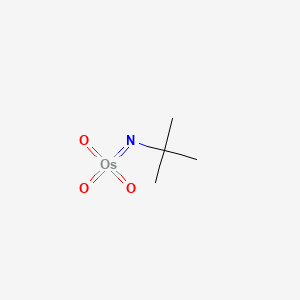
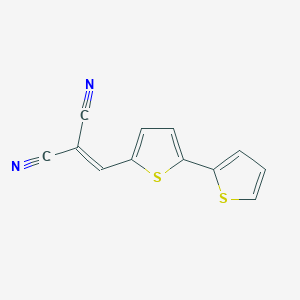
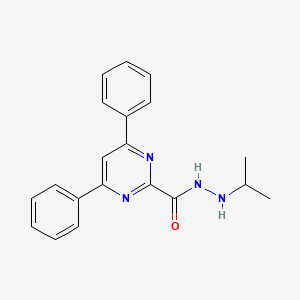
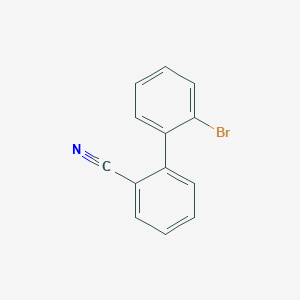
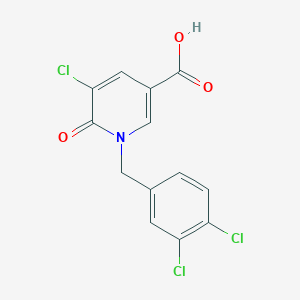
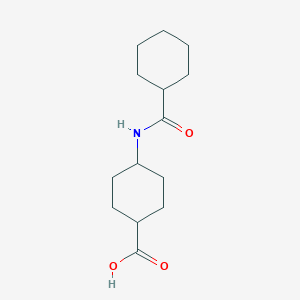

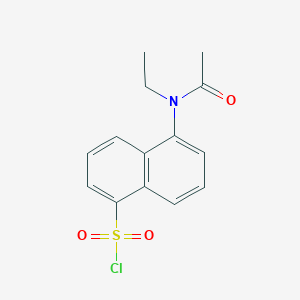

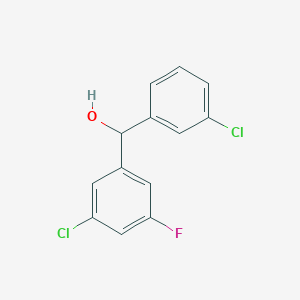
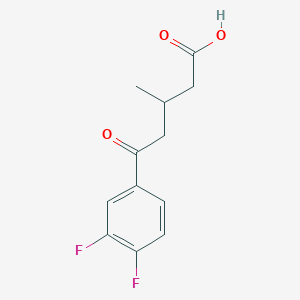
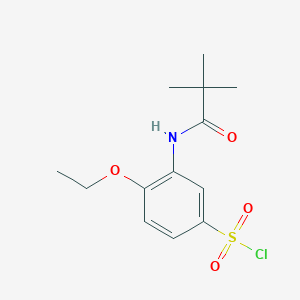
![7-Methyl-2-(4-nitrophenyl)-3-piperazin-1-yl-methylimidazo[1,2-a]pyridine](/img/structure/B1636068.png)
![2-(2-Chlorobenzyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1636079.png)
